6-Methylpicolinonitrile

Descripción

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov Pyridine is a six-membered aromatic ring containing one nitrogen atom, which imparts distinct electronic properties compared to its carbocyclic analog, benzene. researchgate.netnumberanalytics.com The nitrogen atom's presence makes the pyridine ring electron-deficient and generally more reactive towards nucleophiles, particularly at the C-2 and C-4 positions. nih.gov

6-Methylpyridine-2-carbonitrile, also known by synonyms such as 2-Cyano-6-methylpyridine and 6-Methylpicolinonitrile, is a solid, typically appearing as a white to off-white crystalline powder. pipzine-chem.cominnospk.compharmaffiliates.com Its structure, featuring a methyl group and a cyano group at positions 6 and 2 respectively, further modulates the reactivity of the pyridine core. The nitrile group, with its strong electron-withdrawing nature, enhances the electrophilicity of the ring, making it a valuable synthon in organic synthesis. nih.gov

Research Significance in Contemporary Organic Synthesis

The strategic placement of the methyl and nitrile functionalities on the pyridine scaffold makes 6-Methylpyridine-2-carbonitrile a highly sought-after intermediate in the synthesis of more complex molecules. pipzine-chem.cominnospk.com Its utility spans several key areas of organic synthesis:

Pharmaceutical Intermediates: The compound serves as a crucial building block in the development of active pharmaceutical ingredients (APIs). innospk.com The pyridine nucleus is a common feature in a wide array of drugs, and the specific substitution pattern of 6-Methylpyridine-2-carbonitrile allows for the construction of targeted molecular frameworks. nih.govnih.gov For instance, it has been used in the preparation of selective cyclooxygenase-2 inhibitors and calcium antagonists. pharmaffiliates.com

Ligand Synthesis: The nitrogen atom of the pyridine ring and the nitrile group can act as coordination sites for metal ions. This property is exploited in the synthesis of novel ligands for catalysis and materials science. sigmaaldrich.comchemicalbook.com Specifically, it has been utilized in the synthesis of zinc complexes with N,N'-bidentate enantiopure ligands. sigmaaldrich.comchemicalbook.com

Functional Materials: Pyridine derivatives are integral to the development of functional materials, including dyes and materials for electronics. numberanalytics.cominnospk.com The unique electronic and structural characteristics of 6-Methylpyridine-2-carbonitrile make it a candidate for incorporation into such materials.

Historical Development of Research on Pyridine Carbonitriles

The study of pyridine derivatives dates back to the 19th century, with the isolation of picoline by Anderson in 1846. researchgate.net However, the systematic exploration of pyridine carbonitriles and their synthetic potential is a more recent endeavor. The development of efficient methods for introducing the cyano group onto the pyridine ring has been a significant focus of research.

Early methods for the synthesis of cyanopyridines often involved harsh reaction conditions. orgsyn.org A notable advancement was the development of methods for preparing cyano derivatives of pyridine from the corresponding and more readily available amine oxides. orgsyn.org This approach provided a more convenient and general route to these valuable compounds. orgsyn.org

Over the years, research has expanded to include a wide variety of substituted pyridine carbonitriles, driven by the need for novel building blocks in drug discovery and materials science. google.comchemicalbook.com The transition metal-catalyzed [2+2+2] cycloaddition reaction has emerged as a powerful tool for the de novo construction of pyridine rings, including those bearing nitrile functionalities, from simple precursors like alkynes and nitriles. rsc.orgresearchgate.net This method offers a high degree of control over the substitution pattern of the resulting pyridine. rsc.org

Detailed Research Findings

Recent research continues to uncover new applications and synthetic routes for pyridine carbonitriles. For example, studies have investigated the electrophilicity of various pyridine-carbonitrile derivatives to understand their reactivity and potential for forming adducts with biological molecules. nih.gov This is particularly relevant in medicinal chemistry, where understanding potential off-target interactions is crucial.

The synthesis of various pyridine carbonitrile isomers and their derivatives remains an active area of research. For instance, methods for the preparation of 2,6-pyridinedicarbonitrile and its use as an intermediate for more complex structures have been detailed. chemicalbook.com Similarly, the synthesis and properties of other isomers like 6-methylpyridine-3-carbonitrile are also subjects of study. chembk.com

The versatility of the nitrile group in 6-methylpyridine-2-carbonitrile allows for its conversion into other functional groups. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for synthetic elaboration. The reaction of the nitrile group in related fluorinated pyridine-2-carbonitriles with thiols or amines to produce thiazoles and imidazoles highlights the synthetic potential of this functional group. ossila.com

Compound Properties

Below is a table summarizing some of the key physical and chemical properties of 6-Methylpyridine-2-carbonitrile.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆N₂ | pipzine-chem.comsigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Weight | 118.14 g/mol | pipzine-chem.comsigmaaldrich.com |

| Appearance | Solid (usually white to off-white) | pipzine-chem.compharmaffiliates.com |

| Melting Point | 60-74 °C | pipzine-chem.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 243-244 °C | pipzine-chem.com |

| Density | 1.12 g/cm³ | pipzine-chem.com |

| Solubility in Water | Insoluble | pipzine-chem.com |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol (B145695) and acetone | pipzine-chem.com |

| CAS Number | 1620-75-3 | sigmaaldrich.commatrix-fine-chemicals.com |

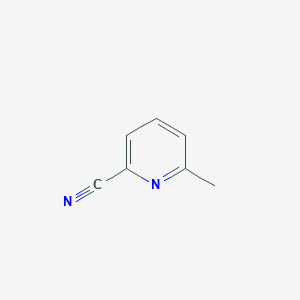

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMADFEQMYFNYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167284 | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-75-3 | |

| Record name | 6-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylpyridine 2 Carbonitrile and Its Analogues

Direct Synthetic Approaches

Direct methods aim to introduce the carbonitrile group onto the pyridine (B92270) skeleton in a highly efficient manner, often through condensation or one-pot reactions that build complexity rapidly.

Metal-Free Oxidative Condensation Reactions

The direct C-H cyanation of pyridine and its derivatives represents an atom-economical approach to synthesizing pyridine carbonitriles. Metal-free strategies are particularly advantageous as they avoid contamination of the product with toxic heavy metals. One prominent method involves the activation of the pyridine nitrogen with an electrophilic species, such as triflic anhydride (B1165640) (Tf₂O), which makes the pyridine ring susceptible to nucleophilic attack. nih.gov This is followed by the introduction of a cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN). A subsequent base-mediated elimination regenerates the aromaticity of the ring, yielding the cyanated pyridine. nih.gov This one-pot protocol is effective for a wide range of N-containing six-membered heterocycles. nih.gov

Another innovative metal-free approach is electrochemical oxidative cyanation. This technique uses an electrical current to facilitate the C-H functionalization. For instance, the cyanation of imidazo[1,2-a]pyridines, a related class of N-containing heterocycles, has been achieved using TMSCN as the cyanide source in an undivided electrochemical cell. organic-chemistry.org This method is noted for its mild conditions and environmental friendliness. organic-chemistry.org

One-Pot Reaction Sequences for Carbonitrile Functionalization

One-pot syntheses are highly valued in organic chemistry for their efficiency, as they combine multiple reaction steps in a single vessel, thereby saving time, resources, and reducing waste. The synthesis of substituted 2-amino-3-cyanopyridines, which are analogues of the target compound, can be achieved through a one-pot, three-component reaction. This involves the condensation of a ketone (or aldehyde), malononitrile, and ammonium (B1175870) acetate. organic-chemistry.org This approach, often catalyzed, provides a straightforward route to highly functionalized pyridine rings.

A general and practical one-pot protocol for the C-H cyanation of various 6-ring N-containing heterocycles has been developed. nih.gov The process involves activation with triflic anhydride, nucleophilic addition of cyanide, and subsequent elimination to afford the cyanated product. nih.gov This method has been shown to be effective for a diverse range of substituted pyridines, tolerating alkyl, halide, and ester functional groups, with yields of up to 96%. nih.gov

Synthesis via Precursor Transformation

The synthesis of 6-methylpyridine-2-carbonitrile is frequently accomplished by transforming a precursor molecule that already contains the 6-methylpyridine core. These methods involve the conversion of a different functional group at the 2-position into a nitrile.

Derivatization from 2-Amino-6-methylpyridine (B158447)

A classic and widely used method for converting an amino group on an aromatic ring to a nitrile is the Sandmeyer reaction. This two-step process begins with the diazotization of the starting material, 2-amino-6-methylpyridine. The amine is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric or hydrobromic acid at low temperatures (typically 0–5 °C) to form an unstable diazonium salt.

In the second step, the diazonium salt is treated with a cyanide salt, most commonly copper(I) cyanide (CuCN). The copper(I) species catalyzes the displacement of the diazonium group (N₂) by a cyanide ion, resulting in the formation of 6-methylpyridine-2-carbonitrile.

Table 1: Representative Sandmeyer Reaction for Cyanation

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2-Amino-6-methylpyridine | 1. NaNO₂, HBr, Br₂ 2. CuCN or KCN | Low temperature diazotization followed by cyanation | 6-Methylpyridine-2-carbonitrile |

Functionalization from Halogenated Pyridine Precursors

The substitution of a halogen atom on the pyridine ring with a cyanide group is another robust strategy. The Rosenmund-von Braun reaction, which specifically involves the use of copper(I) cyanide, is a cornerstone of this approach. Starting materials such as 2-chloro-6-methylpyridine (B94459) or 2-bromo-6-methylpyridine (B113505) are heated with CuCN, often in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidinone (NMP), to yield 6-methylpyridine-2-carbonitrile. google.comgoogle.com

Modern variations of this reaction utilize palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope. researchgate.net Additionally, processes have been developed that use phase-transfer catalysts in aqueous systems, avoiding the need for heavy metal cyanides and simplifying product work-up and effluent treatment. google.com

Table 2: Cyanation of Halogenated Pyridines

| Starting Material | Cyanide Source | Catalyst/Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 2-Chloro-6-methylpyridine | CuCN | High-boiling solvent (e.g., DMF) | High temperature | 6-Methylpyridine-2-carbonitrile |

| 2-Bromo-6-methylpyridine | CuCN | DMF | 120°C | 6-Methylpyridine-2-carbonitrile |

| 2-Halopyridine | KCN or NaCN | Pd or Ni catalyst | Varies | 2-Cyanopyridine (B140075) |

Conversion of Pyridine Carbaldehydes to Carbonitriles

The transformation of a pyridine aldehyde, specifically 6-methylpyridine-2-carboxaldehyde, into 6-methylpyridine-2-carbonitrile provides another synthetic route. sigmaaldrich.comthermofisher.comtcichemicals.com This conversion is typically achieved in two steps. First, the aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt to form an oxime, 6-methylpyridine-2-carbaldehyde oxime. chemspider.comchemicalbook.com

In the second step, the oxime is subjected to a dehydration reaction. A variety of dehydrating agents can be employed for this purpose, including acetic anhydride, phosphorus pentoxide, or thionyl chloride. The dehydration of the oxime group (-CH=NOH) leads directly to the formation of the carbonitrile group (-C≡N). This method is a general approach for converting aldehydes to nitriles. orgsyn.org

Table 3: Synthesis from Pyridine Carbaldehyde

| Precursor | Intermediate | Reagents | Transformation | Product |

|---|---|---|---|---|

| 6-Methylpyridine-2-carboxaldehyde | 6-Methylpyridine-2-carbaldehyde oxime | 1. NH₂OH·HCl 2. Dehydrating agent (e.g., Ac₂O) | Oxime formation followed by dehydration | 6-Methylpyridine-2-carbonitrile |

Green Chemistry Principles in 6-Methylpyridine-2-carbonitrile Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like 6-methylpyridine-2-carbonitrile is a critical aspect of modern process development, aiming to reduce environmental impact and enhance safety and efficiency. rroij.com Green chemistry is founded on a set of twelve principles that guide chemists in designing chemical products and processes that minimize the use and generation of hazardous substances. rroij.comyoutube.com These principles encompass the entire lifecycle of a chemical process, from the choice of raw materials to the energy consumption and the final product's biodegradability. rroij.com

The core idea is to intentionally design syntheses that are environmentally benign and sustainable. rroij.com This involves a shift from traditional, often hazardous, synthetic routes to innovative strategies that prioritize waste prevention, atom economy, the use of catalysis, and the avoidance of toxic solvents and reagents. acs.org

Table 1: The 12 Principles of Green Chemistry

| Principle | Description |

|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. nih.gov |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Traditional synthetic routes to 6-methylpyridine-2-carbonitrile often employ methods that are not aligned with green chemistry principles. For instance, a common method involves the reaction of 6-methyl-2-chloropyridine with highly toxic reagents like cuprous cyanide at elevated temperatures. pipzine-chem.com Another approach is the diazotization of 6-methyl-2-aminopyridine followed by cyanation, which involves unstable diazonium salts and requires strict low-temperature control to prevent potential explosions. pipzine-chem.com Such methods raise concerns regarding hazardous materials, energy consumption, and waste generation.

In contrast, modern research focuses on developing greener alternatives. A key area of improvement is the use of catalysis, particularly with heterogeneous catalysts, which can be easily separated and recycled. Research into the synthesis of related methylpyridines has shown that catalysts composed of metal oxides like cadmium oxide on a kaolin (B608303) support can efficiently produce 2-methylpyridine, a precursor, in the gas phase. semanticscholar.orge3s-conferences.org Further development of these catalytic systems aims to enhance yield and selectivity, thereby reducing waste. semanticscholar.orge3s-conferences.org

For the synthesis of pyridine-based analogues, one-pot, multi-component reactions (MCRs) are emerging as a powerful strategy that aligns with green chemistry. acs.orgresearchgate.net These reactions improve atom economy and reduce waste by combining multiple steps into a single operation without isolating intermediates. acs.org For example, the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile analogues has been successfully achieved using natural product-based catalysts like guanidine (B92328) carbonate. nih.gov This approach not only avoids heavy metals but also utilizes milder reaction conditions. nih.gov

Furthermore, the principle of using safer solvents, or eliminating them entirely, is a significant trend. acs.orgnih.gov Solvent-free or mechanochemical methods, where reactions are induced by grinding solid reactants together, represent a substantial advancement. cmu.eduresearchgate.net These techniques can lead to shorter reaction times, reduced pollution, and operational simplicity. cmu.edursc.org A one-pot synthesis of a pyridine analogue, for instance, successfully utilized a solvent-free condition for the initial step, demonstrating the viability of this approach. nih.gov

Table 2: Comparative Analysis of Synthetic Approaches for Pyridinecarbonitrile Derivatives

| Methodology | Reaction Type | Key Reagents/Catalysts | Conditions | Green Chemistry Considerations |

|---|---|---|---|---|

| Traditional Cyanation pipzine-chem.com | Nucleophilic Substitution | 6-methyl-2-chloropyridine, Cuprous cyanide (stoichiometric) | High Temperature | - Use of highly toxic cyanide reagent.

|

| Catalytic One-Pot Synthesis (Analogue) nih.gov | One-Pot, Two-Step Catalytic Condensation | Aldehyde, Malononitrile, N-substituted 2-cyanoacetamide, Guanidine carbonate (catalyst) | Reflux in Methanol (B129727) / Solvent-free option for first step | - Catalytic approach reduces waste.

|

The future of 6-methylpyridine-2-carbonitrile synthesis will likely involve the broader adoption of these green principles, focusing on the development of robust, recyclable catalysts and the implementation of solvent-free, energy-efficient reaction protocols to create a more sustainable chemical industry.

Advanced Reactivity and Chemical Transformations of 6 Methylpyridine 2 Carbonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond () of the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. fiveable.melibretexts.orglibretexts.org This inherent reactivity is the basis for numerous transformations.

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group, forming an intermediate imine anion. libretexts.org The reactivity of the nitrile can be enhanced by the presence of electron-withdrawing groups on the pyridine (B92270) ring. nih.govnih.gov

One notable reaction involves the addition of thiol nucleophiles, such as cysteine. The thiol group attacks the nitrile carbon, leading to the formation of a thioimidate, which can then cyclize. nih.gov This type of reactivity highlights the potential for 2-cyanopyridine (B140075) derivatives to participate in bioconjugation reactions under mild, aqueous conditions. nih.govrsc.org

Another significant class of nucleophilic additions involves organometallic reagents, such as Grignard reagents. These reagents add to the nitrile to form an intermediate imine anion which, upon hydrolysis, yields a ketone. libretexts.orglibretexts.org This provides a synthetic route to various pyridine-based ketones.

Table 1: Examples of Nucleophilic Additions to the Nitrile Group

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) | Reference(s) |

| Thiol | Cysteine | Thioimidate | Thiazoline derivative | nih.gov |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary Amine | libretexts.orglibretexts.org |

| Organometallic | Grignard Reagent (R-MgBr) | Imine anion | Ketone | libretexts.orglibretexts.org |

| Hydroxide | NaOH (aq) | Imine anion | Carboxylic Acid | libretexts.org |

The nitrile group of 6-methylpyridine-2-carbonitrile can be converted to a carboxylic acid group through hydrolysis. This transformation can be achieved under either acidic or basic aqueous conditions, proceeding through an amide intermediate. fiveable.melibretexts.orglibretexts.org The final product of this reaction is 6-methyl-2-pyridinecarboxylic acid, also known as 6-methylpicolinic acid. chemicalbook.comnih.govnist.gov The hydrolysis of 2-cyanopyridine derivatives can also be promoted by metal ions, such as copper(II), which coordinate to the pyridine nitrogen and facilitate the attack of water on the nitrile carbon. acs.org

Furthermore, biological transformations can achieve this oxidation. For instance, the fungus Exophiala dermatitidis has been shown to oxidize a methyl group on 2,6-dimethylpyridine (B142122) to a carboxylic acid, yielding 6-methylpicolinic acid. nih.gov This demonstrates a regioselective bio-oxidation that could potentially be applied to related substrates.

Table 2: Conditions for Hydrolysis of Nitrile to Carboxylic Acid

| Reagents | Conditions | Product | Reference(s) |

| H₂O, H⁺ (e.g., H₂SO₄) | Heat | 6-Methyl-2-pyridinecarboxylic acid | libretexts.org |

| H₂O, OH⁻ (e.g., NaOH) | Heat | Salt of 6-Methyl-2-pyridinecarboxylic acid | libretexts.org |

| Copper(II) ions, H₂O | - | 6-Methyl-2-pyridinecarboxylic acid | acs.org |

The nitrile group is readily reduced to a primary amine, providing a key route to aminomethylpyridines. Several reducing agents are effective for this transformation. thieme-connect.de

Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of metal catalysts like palladium, platinum, or nickel is a common method. libretexts.org This reaction is typically performed under elevated temperature and pressure. libretexts.org

Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are also highly effective for reducing nitriles to primary amines. libretexts.orgthieme-connect.delibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles on its own but can be effective in the presence of transition metal catalysts like nickel(II) chloride or cobalt(II) chloride. thieme-connect.deresearchgate.net

Table 3: Common Reagents for Nitrile Reduction

| Reducing Agent | Typical Conditions | Product | Reference(s) |

| H₂ / Metal Catalyst | Elevated temperature and pressure | (6-Methylpyridin-2-yl)methanamine | thieme-connect.delibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent, followed by aqueous workup | (6-Methylpyridin-2-yl)methanamine | libretexts.orglibretexts.org |

| Sodium Borohydride (NaBH₄) / CoCl₂ or NiCl₂ | Alcohol solvent | (6-Methylpyridin-2-yl)methanamine | thieme-connect.deresearchgate.net |

Pyridine Ring Functionalization and Derivatization

Functionalization of the pyridine ring in 6-methylpyridine-2-carbonitrile is challenging due to its electron-deficient nature, a consequence of the electronegative nitrogen atom. uoanbar.edu.iqrsc.org

Direct C-H functionalization represents a modern and efficient approach to modifying the pyridine core, minimizing pre-functionalization steps. rsc.orgnih.gov However, the inherent electronic properties of the pyridine ring make meta-selective C-H functionalization particularly difficult. nih.gov Strategies to overcome this challenge often involve the use of directing groups that position a metal catalyst proximal to a specific C-H bond. For 6-methylpyridine-2-carbonitrile, both the methyl and cyano groups could potentially influence the regioselectivity of such reactions. Another advanced strategy involves the temporary dearomatization of the pyridine ring to activate specific C-H bonds for functionalization. nih.gov

Electrophilic Aromatic Substitution: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution, comparable to nitrobenzene. uoanbar.edu.iq The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) and, in acidic media, becomes protonated to form a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq Consequently, reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iqquimicaorganica.org Substitution, when it does occur, is directed to the 3- and 5-positions (meta to the nitrogen). quimicaorganica.org Friedel-Crafts alkylation and acylation reactions are generally not successful because the Lewis acid catalyst coordinates with the basic nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution. youtube.com The presence of the electron-withdrawing nitrile group at the 2-position further enhances this reactivity. Nucleophilic attack is generally favored at the positions ortho and para to the nitrogen (positions 2, 4, and 6). In 6-methylpyridine-2-carbonitrile, the 2- and 6-positions are already substituted. Therefore, nucleophilic attack would most likely occur at the 4-position. Strong nucleophiles, such as organometallic reagents or amide ions, can displace a hydride ion or a suitable leaving group from the ring. youtube.com

Strategic Derivatization at the Methyl Group

The methyl group of 6-methylpyridine-2-carbonitrile, while generally stable, offers a valuable site for strategic derivatization to introduce further complexity and functionality into the molecule. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring and the nitrile group, making it susceptible to reactions with strong bases and subsequent electrophilic quench.

One common transformation is the halogenation of the methyl group. For instance, the methyl group of picoline derivatives can undergo bromination under radical conditions. A more controlled functionalization can be achieved through initial deprotonation. The resulting carbanion can then react with a variety of electrophiles, allowing for the introduction of different functional groups.

An example of such a derivatization strategy is the synthesis of 2-cyanomethyl-6-methylpyridine, which can be achieved from the related precursor 2-picoline-1-oxide. orgsyn.org This process involves the activation of the methyl group, demonstrating its potential for chemical modification. While direct examples starting from 6-methylpyridine-2-carbonitrile are not extensively reported in the reviewed literature, the fundamental reactivity of the picoline methyl group suggests that similar transformations are feasible.

Table 1: Potential Derivatization Reactions at the Methyl Group

| Reaction Type | Reagents | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 6-(Bromomethyl)pyridine-2-carbonitrile |

| Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | 6-(Alkyl)pyridine-2-carbonitrile |

| Hydroxymethylation | 1. Strong base 2. Formaldehyde | 2-(6-Methylpyridin-2-yl)acetonitrile |

Heterocycle Annulation and Ring-Forming Reactions

The presence of both a nitrile group and a pyridine ring makes 6-methylpyridine-2-carbonitrile a valuable precursor for the construction of fused heterocyclic systems through annulation reactions. These reactions typically involve the participation of the nitrile carbon and either the methyl group or a functional group introduced at the methyl position.

Formation of 1,2,4-Triazine (B1199460) Derivatives

The synthesis of 1,2,4-triazine rings often involves the condensation of a 1,2-dicarbonyl compound with an amidrazone. While direct synthesis of 1,2,4-triazines from 6-methylpyridine-2-carbonitrile is not prominently described, its derivatives can potentially serve as starting materials. For instance, conversion of the nitrile group to an amidoxime (B1450833) or a related nitrogen-rich functional group could provide a suitable precursor for cyclization with a dicarbonyl species to form a fused 1,2,4-triazine ring system. mdpi.comresearchgate.net

A general approach to 1,2,4-triazine synthesis involves the reaction of α-dicarbonyl compounds with amidrazones. A hypothetical route starting from a derivative of 6-methylpyridine-2-carbonitrile is outlined below.

Table 2: Hypothetical Synthesis of a Fused 1,2,4-Triazine Derivative

| Precursor from 6-Methylpyridine-2-carbonitrile | Co-reactant | Fused Product |

| 6-Methylpyridine-2-carbohydrazonamide | α-Diketone (e.g., glyoxal) | 3-(6-Methylpyridin-2-yl)-1,2,4-triazine |

Synthesis of Thienopyridine and Other Fused Systems

The construction of thienopyridine systems, which are thiophene (B33073) rings fused to a pyridine ring, can be achieved through various synthetic strategies. The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgresearchgate.netorganic-chemistry.org A derivative of 6-methylpyridine-2-carbonitrile, where the methyl group is converted to a carbonyl or a related functional group, could serve as a key intermediate in the synthesis of thieno[2,3-b]pyridines.

For example, oxidation of the methyl group to an aldehyde would provide the necessary carbonyl functionality. Subsequent reaction with a cyanoacetate (B8463686) and sulfur under Gewald conditions would lead to the formation of a fused 2-aminothieno[2,3-b]pyridine ring system. While the direct application of this sequence starting from 6-methylpyridine-2-carbonitrile is not explicitly detailed in the surveyed literature, the synthesis of various thieno[2,3-b]pyridines from related cyanopyridine precursors is well-established. researchgate.netnih.govtandfonline.commdpi.com

Table 3: Representative Synthesis of a Thieno[2,3-b]pyridine (B153569) Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione | Chloroacetamide, Sodium ethoxide | 3-Amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide | - | researchgate.net |

Applications in Pyrimidine (B1678525) Synthesis

The synthesis of fused pyrimidine systems, such as pyridopyrimidines, often involves the cyclization of appropriately substituted pyridine precursors. While the direct use of 6-methylpyridine-2-carbonitrile for pyrimidine synthesis is not widely reported, it can be considered a synthon for more complex pyridine derivatives that can undergo such cyclizations.

For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been reported starting from 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile precursors. nih.gov To utilize 6-methylpyridine-2-carbonitrile in such a synthesis, a series of transformations would be necessary to introduce an amino group at the 6-position and a second cyano group at the 5-position of the pyridine ring. This highlights the role of the parent molecule as a foundational building block for more elaborate heterocyclic systems.

Role as a Heteroaryl Carbonitrile Synthon

6-Methylpyridine-2-carbonitrile serves as a versatile heteroaryl carbonitrile synthon in organic synthesis. innospk.com The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, the 6-methyl-2-cyanopyridine framework is a building block that can be incorporated into larger, more complex molecules, particularly in the synthesis of pharmaceuticals and functional materials. sigmaaldrich.com

The reactivity of the nitrile group allows for its conversion into a variety of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, each providing a gateway to different classes of compounds. For example, the nitrile group of 6-fluoropyridine-2-carbonitrile is known to react with thiols or amines to produce thiazoles and imidazoles, which are important scaffolds in medicinal chemistry. ossila.com

Furthermore, the pyridine ring itself can participate in various reactions. The nitrogen atom can act as a nucleophile or a base, and the ring can undergo substitution reactions. The interplay between the nitrile group, the methyl group, and the pyridine ring provides a rich chemical landscape for the construction of diverse molecular architectures.

Computational and Theoretical Investigations of 6 Methylpyridine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting molecular geometries, electronic structures, and spectra.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

No specific studies utilizing Density Functional Theory to determine the optimized geometry and electronic structure of 6-methylpyridine-2-carbonitrile have been identified. Such a study would typically involve calculations to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would reveal details about the distribution of electron density and the nature of chemical bonding within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties and Absorption Spectra

There are no available TD-DFT studies that specifically report on the photophysical properties and absorption spectra of 6-methylpyridine-2-carbonitrile. This type of investigation would be crucial for understanding how the molecule interacts with light, predicting its UV-Vis absorption spectrum, and identifying the nature of its electronic transitions.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for 6-methylpyridine-2-carbonitrile, which would detail the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions, has not been found in the reviewed literature. FMO analysis is critical for predicting the reactivity and electronic properties of a molecule.

Evaluation of Global Quantum Reactivity Parameters

Specific evaluations of global quantum reactivity parameters for 6-methylpyridine-2-carbonitrile are not documented. These parameters, which include electronegativity, hardness, and softness, are derived from FMO energies and provide a quantitative measure of a molecule's reactivity.

Studies of Non-Linear Optical (NLO) Properties

There is no available research on the non-linear optical (NLO) properties of 6-methylpyridine-2-carbonitrile. NLO studies are important for identifying materials with potential applications in optoelectronics and photonics. Such investigations would typically involve computational calculations of properties like polarizability and hyperpolarizability.

Mechanistic Insights from Computational Modeling

No computational modeling studies offering mechanistic insights into the reactions or interactions of 6-methylpyridine-2-carbonitrile have been found. Computational modeling can be a powerful tool for elucidating reaction pathways and understanding the underlying electronic changes that occur during a chemical transformation.

Elucidation of Reaction Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, energy barriers, and reaction kinetics. The synthesis of 6-Methylpyridine-2-carbonitrile can be achieved through several routes, each with distinct pathways and conditions that can be modeled and understood theoretically.

Key synthetic pathways for 6-Methylpyridine-2-carbonitrile include:

From 6-Methylpyridine-2-carboxylic acid: This method involves the conversion of the carboxylic acid group to a nitrile. The process starts with the reaction of 6-methylpyridine-2-carboxylic acid with a halogenating agent like sulfinyl chloride. This step replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming 6-methylpyridine-2-formyl chloride. This intermediate is then reacted with a cyanide source to yield the final product. pipzine-chem.com

From 2-Chloro-6-methylpyridine (B94459): In this pathway, 2-chloro-6-methylpyridine serves as the starting material. A nucleophilic substitution reaction is carried out using cuprous cyanide (CuCN). The cyanide ion displaces the chloride ion on the pyridine (B92270) ring at a high temperature in a high-boiling organic solvent. pipzine-chem.com

From 6-Methyl-2-aminopyridine: This route proceeds via a Sandmeyer-type reaction. The amino group of 6-methyl-2-aminopyridine is first converted into a diazonium salt at low temperatures using sodium nitrite (B80452) and an acid like hydrochloric acid. The unstable diazonium salt is then immediately treated with a cyanide reagent, such as cuprous cyanide, which replaces the diazonium group with a cyano group to form 6-Methylpyridine-2-carbonitrile. pipzine-chem.com

Beyond its synthesis, the reactivity of the 6-Methylpyridine-2-carbonitrile molecule itself is a subject of theoretical interest. The nitrogen atom on the pyridine ring possesses a lone pair of electrons, allowing it to act as an electron donor in reactions. pipzine-chem.com Furthermore, the hydrogen atoms on the pyridine ring can undergo substitution reactions, such as halogenation, providing pathways for further derivatization. pipzine-chem.com A study on the related compound 2-amino-6-methylpyridine (B158447) demonstrated its coordination with Copper(II), forming a complex, [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O, which highlights the reactive nature of the pyridine nitrogen. researchgate.net

| Starting Material | Key Reagents | Reaction Type |

|---|---|---|

| 6-Methylpyridine-2-carboxylic acid | Sulfinyl chloride, Cyanide source | Acid to Nitrile Conversion |

| 2-Chloro-6-methylpyridine | Cuprous cyanide (CuCN) | Nucleophilic Substitution |

| 6-Methyl-2-aminopyridine | Sodium nitrite, HCl, Cuprous cyanide | Diazotization (Sandmeyer reaction) |

Investigation of Excited-State Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon photoexcitation. nih.govnih.gov This process leads to the formation of a transient tautomer with distinct photophysical properties, often resulting in a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. nih.govmdpi.com The ESIPT phenomenon is crucial in the design of fluorescent probes, molecular switches, and white-light emitting materials. nih.gov

The investigation of ESIPT is heavily reliant on computational methods, primarily Time-Dependent Density Functional Theory (TDDFT). nih.govrsc.org These theoretical studies allow researchers to:

Analyze Geometric and Spectroscopic Changes: Upon excitation from the ground state (S₀) to the first excited state (S₁), changes in bond lengths and angles associated with the hydrogen bond involved in the proton transfer are analyzed. rsc.org A strengthening of the hydrogen bond in the S₁ state, often confirmed by calculated shifts in infrared (IR) vibrational spectra, indicates a facilitation of the ESIPT process. nih.govnih.gov

Construct Potential Energy Curves: By calculating the energy of the molecule as a function of the proton's position, potential energy curves (or surfaces) for both the ground and excited states are constructed. nih.gov These curves reveal the energy barriers for both the forward proton transfer in the excited state and the reverse transfer in the ground state, demonstrating whether the process is energetically favorable. nih.govnih.gov A low or non-existent energy barrier in the S₁ state suggests that ESIPT can occur readily upon photoexcitation. nih.gov

Examine Molecular Orbitals: Analysis of the Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the charge redistribution that occurs upon excitation, which drives the proton transfer. nih.gov

While specific ESIPT studies on 6-Methylpyridine-2-carbonitrile are not prominently documented, its structure contains a potential proton-accepting site (the pyridine nitrogen). Theoretical studies on derivatives, where a proton-donating group (like a hydroxyl or amino group) is introduced at a sterically favorable position, could reveal ESIPT capabilities. For instance, theoretical investigations on other nitrogen-containing heterocyclic compounds, like imidazole (B134444) and benzothiazole (B30560) derivatives, have successfully elucidated complex single and double proton transfer mechanisms using these computational approaches. nih.govmdpi.comnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). science.gov This method is instrumental in structure-based drug design for identifying and optimizing potential therapeutic agents by simulating the interaction between a ligand and the active site of a target protein. science.govnih.gov

Derivatives of pyridinecarbonitriles are frequently investigated in molecular docking studies to assess their potential as inhibitors of various enzymes. For example, novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, which are structurally related to 6-methylpyridine-2-carbonitrile, have been synthesized and evaluated as potential anti-diabetic agents through docking simulations with the enzyme α-amylase. plos.orgnih.gov

In one such study, all synthesized compounds were docked into the active site of α-amylase (PDB code: 4W93). plos.org The results indicated that the compounds had promising inhibitory properties, with one derivative exhibiting a strong binding affinity with a docking score of -7.43 kcal/mol. plos.orgnih.gov Molecular dynamics (MD) simulations further confirmed the stability of the ligand-protein complex. plos.orgnih.gov The key interactions stabilizing the complex involved hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. plos.orgnih.gov

Similarly, in another line of research, pyridine and pyrimidine-based compounds were screened as potential inhibitors for euchromatin histone lysine (B10760008) methyltransferase (EHMT2), a target for managing β-thalassemia. nih.gov In silico screening of a library of compounds identified promising candidates based on their docking scores, which ranged from -7.5 to -10.7 kcal/mol, and their interaction patterns with the protein's active site residues. nih.gov These studies demonstrate the power of molecular docking to identify lead compounds for further development. nih.govmdpi.com

| Ligand Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Therapeutic Potential |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-Amylase | -7.43 (for best compound) | Trp59, Tyr62, Gln63, Leu162, Asp197, His299, Asp300 | Anti-diabetic plos.orgnih.gov |

| Novel Pyrimidine-based compounds | EHMT2 | -7.5 to -10.7 | Not specified | β-Thalassemia nih.gov |

| m6A Analogues | YTHDC1 Reader Protein | -9.6 to -11.03 | TRP377, TRP428, LEU439 | Epigenetic Regulation mdpi.com |

Advanced Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy investigates the transitions between quantized vibrational energy states of a molecule when it interacts with electromagnetic radiation. By analyzing the frequencies of absorbed or scattered light, it is possible to identify the specific functional groups present in the molecule, as each group has a characteristic vibrational frequency.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. It measures the absorption of infrared radiation at various frequencies, causing the bonds within the molecule to vibrate (stretch, bend, or rock). The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to distinct vibrational modes.

For 6-Methylpyridine-2-carbonitrile, the FTIR spectrum provides clear evidence for its key structural features. The most prominent and diagnostically important peak is that of the nitrile (C≡N) group, which appears as a sharp, intense absorption in its characteristic region. The presence of the pyridine (B92270) ring and the methyl group is also confirmed by absorptions corresponding to aromatic C-H, aromatic ring (C=C and C=N), and aliphatic C-H stretching and bending vibrations.

Table 1: Characteristic FTIR Peaks for 6-Methylpyridine-2-carbonitrile

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | Aromatic C-H Stretch | Pyridine Ring |

| ~2950 | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| ~2230 | C≡N Stretch | Nitrile Group |

| ~1580, ~1460 | C=C and C=N Ring Stretch | Pyridine Ring |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. Instead of passing an infrared beam directly through the sample, ATR-IR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample. An IR beam is guided through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal's surface into the sample. The sample absorbs energy from this evanescent wave at specific frequencies, and the attenuated beam is then measured.

This technique is particularly useful as it requires minimal sample preparation and can be used for a wide range of materials. arxiv.org For 6-Methylpyridine-2-carbonitrile, the ATR-IR spectrum would exhibit the same characteristic absorption peaks as the standard transmission FTIR spectrum, as the underlying molecular vibrations being probed are identical. Therefore, one would expect to observe the distinctive C≡N stretching vibration around 2230 cm⁻¹, along with the various C-H and pyridine ring vibrations.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. canterbury.ac.nzarxiv.org It relies on the inelastic scattering of monochromatic light, usually from a laser. When the laser light interacts with a molecule, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the molecule's vibrational energy levels.

A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which are often weak in FTIR spectra, can produce strong signals. For 6-Methylpyridine-2-carbonitrile, the C≡N stretch is a particularly strong and characteristic Raman peak. Research on similar molecules, such as 2-mercaptopyridine-carbonitriles, confirms that the nitrile group provides an intense and distinctive peak around 2230 cm⁻¹ in Surface-Enhanced Raman Scattering (SERS) spectra, a highly sensitive variation of the technique. researchgate.net Water is a weak Raman scatterer, making the technique well-suited for analyzing aqueous samples without significant interference. arxiv.org

Table 2: Predicted Key Raman Shift for 6-Methylpyridine-2-carbonitrile

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~2230 | C≡N Stretch | Nitrile Group |

| ~1600-1400 | Ring Stretching | Pyridine Ring |

| ~1000 | Ring Breathing Mode | Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are highly dependent on their local chemical environment. This allows for the mapping of the carbon and hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum displays signals at different chemical shifts (measured in parts per million, ppm), with each signal corresponding to a set of chemically equivalent protons.

In the ¹H NMR spectrum of 6-Methylpyridine-2-carbonitrile, three distinct sets of signals are expected:

A singlet for the methyl (-CH₃) protons: This signal, integrating to three protons, appears as a singlet because there are no adjacent protons to cause splitting. Its chemical shift would be in the typical range for a methyl group attached to an aromatic ring.

A multiplet system for the pyridine ring protons: The three protons on the pyridine ring are chemically distinct and will split each other, creating a complex multiplet pattern. Based on data from related pyridine derivatives, these aromatic protons are expected to appear in the downfield region of the spectrum. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Spectral Data for 6-Methylpyridine-2-carbonitrile (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ |

| ~7.4-7.8 | Multiplet | 3H | Pyridine Ring Protons (H-3, H-4, H-5) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For 6-Methylpyridine-2-carbonitrile, seven distinct signals are expected in the ¹³C NMR spectrum:

The methyl carbon (-CH₃): This appears in the aliphatic region (upfield).

Five pyridine ring carbons: These carbons appear in the aromatic region (downfield). The carbon atom bonded to the nitrile group (C2) and the carbon bonded to the methyl group (C6) will have distinct chemical shifts from the other ring carbons (C3, C4, C5) due to the different electronic effects of the substituents.

The nitrile carbon (-C≡N): This carbon typically appears in a characteristic region intermediate between the aromatic and carbonyl regions.

Analysis of related pyridine structures helps in the prediction of these chemical shifts. rsc.org

Table 4: Predicted ¹³C NMR Spectral Data for 6-Methylpyridine-2-carbonitrile (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~24 | -CH₃ |

| ~117 | -C≡N |

| ~125-140 | Pyridine Ring (C3, C4, C5) |

| ~148 | Pyridine Ring (C2) |

| ~160 | Pyridine Ring (C6) |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 6-Methylpyridine-2-carbonitrile, UV-Vis spectra offer valuable information about the π-electron system and the presence of non-bonding electrons. The absorption of UV or visible light excites electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state).

The electronic spectrum of 6-Methylpyridine-2-carbonitrile is characterized by absorption bands that correspond to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the pyridine ring to the corresponding anti-bonding orbitals. The n → π* transitions are generally of lower intensity and result from the excitation of non-bonding electrons, such as those on the nitrogen atom of the pyridine ring, to the π* anti-bonding orbitals.

While specific experimental data for the UV-Vis spectrum of 6-Methylpyridine-2-carbonitrile is not extensively detailed in publicly available literature, theoretical studies and data from related pyridine derivatives provide a basis for understanding its expected spectral properties. For instance, a study on a copper (II) complex with the related ligand 6-methylpyridine-2-carboxylic acid involved electronic absorption wavelength calculations using TD-DFT methods, highlighting the type of analysis that can be applied to understand these systems. nih.gov The presence of the electron-withdrawing nitrile group (-CN) and the electron-donating methyl group (-CH3) on the pyridine ring is expected to influence the energy of these electronic transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

Table 1: Expected UV-Vis Absorption Characteristics for 6-Methylpyridine-2-carbonitrile

| Transition Type | Expected Wavelength Region (nm) | Intensity | Chromophore |

|---|---|---|---|

| π → π* | ~200-280 | High | Pyridine ring |

| n → π* | ~270-300 | Low | Pyridine N-atom |

Solid-State Structural Determination via X-ray Crystallography

As of the latest available data, a specific, publicly accessible crystal structure determination for 6-Methylpyridine-2-carbonitrile (C7H6N2) has not been widely reported in crystallographic databases. However, the compound is known to be a solid at room temperature, with a melting point in the range of 70-74 °C. sigmaaldrich.comsigmaaldrich.com This property makes it a suitable candidate for single-crystal X-ray diffraction analysis, provided that suitable single crystals can be grown.

In the absence of a dedicated crystallographic report for 6-Methylpyridine-2-carbonitrile, insights can be drawn from studies of structurally similar molecules. For example, the crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, another organic nitrile, was determined to be monoclinic with space group C2/c. researchgate.net This highlights the type of detailed structural information that X-ray crystallography can provide, including unit cell dimensions, space group, and intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds and C-H···π interactions. researchgate.net The analysis of such related structures is crucial for predicting the potential crystal packing and intermolecular forces that might be present in solid 6-Methylpyridine-2-carbonitrile.

Table 2: General and Physical Properties of 6-Methylpyridine-2-carbonitrile

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C7H6N2 | sigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Weight | 118.14 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance/Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 70-74 °C | sigmaaldrich.comsigmaaldrich.com |

Applications in Advanced Chemical Research

Contributions to Synthetic Methodology Development

6-Methylpyridine-2-carbonitrile, also known as 6-methylpicolinonitrile, serves as a versatile building block in the development of sophisticated synthetic methodologies. Its inherent chemical reactivity, stemming from the strategic placement of the methyl and cyano groups on the pyridine (B92270) ring, allows for its use in the construction of complex molecular frameworks and novel heterocyclic systems. This compound is recognized as a valuable scaffold for molecular linking, expansion, and modification in the field of drug discovery and chemical synthesis. targetmol.com

Utilization as a Building Block for Complex Molecular Architectures

The structure of 6-methylpyridine-2-carbonitrile provides a foundational element for the synthesis of more intricate molecules. The nitrile group can undergo a variety of chemical transformations, including hydrolysis, reduction, and addition reactions, to introduce diverse functionalities. Simultaneously, the methyl group can be functionalized, for instance, through oxidation or condensation reactions. This dual reactivity enables chemists to elaborate upon the pyridine core, leading to the assembly of complex, multi-ring systems. While specific examples detailing the extensive use of 6-methylpyridine-2-carbonitrile in the total synthesis of complex natural products are not extensively documented in readily available literature, its role as a key intermediate is implied by the broad utility of pyridine-based scaffolds in medicinal chemistry.

Precursors for Novel Heterocyclic Scaffolds

A significant application of 6-methylpyridine-2-carbonitrile lies in its use as a precursor for the synthesis of novel heterocyclic scaffolds. The nitrile functionality is a key reactive handle for cyclization reactions. For instance, reactions with active methylene compounds can lead to the formation of fused pyridine rings. The reaction of pyridine carbonitrile derivatives with various reagents can afford a range of fused heterocyclic systems, demonstrating the versatility of this starting material in generating chemical diversity.

One notable example involves the synthesis of imidazole (B134444) derivatives containing the 6-methylpyridine moiety. In a documented synthesis, 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles were synthesized, showcasing the integration of the 6-methylpyridine-2-carbonitrile framework into a more complex, multi-heterocyclic system with demonstrated biological activity. nih.gov

Research in Medicinal Chemistry and Chemical Biology

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and derivatives of 6-methylpyridine-2-carbonitrile are actively investigated for their potential therapeutic applications. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the synthetic versatility of the nitrile and methyl groups, make this compound an attractive starting point for the design and synthesis of new drug candidates.

Design and Synthesis of Biologically Active Analogues

6-Methylpyridine-2-carbonitrile serves as a foundational molecule for the design and synthesis of a variety of biologically active analogues. The general strategy involves the chemical modification of the nitrile and/or the methyl group to introduce pharmacophoric features that can interact with biological targets.

For example, the synthesis of a series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles highlights the use of the 6-methylpyridine core in constructing compounds with potential therapeutic value. nih.gov These complex molecules incorporate the initial 6-methylpyridine unit into a larger, more functionally diverse structure.

Investigation of Potential Therapeutic Activities (e.g., Antineoplastic, Anti-inflammatory, Antimicrobial)

Derivatives incorporating the 6-methylpyridine-2-carbonitrile scaffold have been investigated for a range of therapeutic activities.

Antineoplastic Activity: While direct studies on the antineoplastic activity of 6-methylpyridine-2-carbonitrile are limited, the broader class of pyridine and fused pyridine derivatives has shown significant promise. For instance, various 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have demonstrated antiproliferative activity against human leukemia cells. nih.gov The synthesis of novel heterocyclic compounds from pyridine precursors is a common strategy in the development of potential anticancer agents.

Antimicrobial Activity: The antimicrobial potential of derivatives of 6-methylpyridine-2-carbonitrile has been demonstrated. A series of imidazole derivatives containing the 6-methylpyridine moiety exhibited moderate to strong antibacterial activity. nih.gov Specifically, compounds 15t and 16d from this series showed potent activity, with Minimum Inhibitory Concentration (MIC) values of 1-2 μg/mL and 0.5 μg/mL, respectively. nih.gov Furthermore, compound 16d was found to be non-cytotoxic to HepG2 cells and did not exhibit hemolysis, indicating a favorable preliminary safety profile. nih.gov

| Compound | MIC (μg/mL) | Cytotoxicity (HepG2) | Hemolysis |

| 15t | 1-2 | Not Reported | Not Reported |

| 16d | 0.5 | No | No |

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. While comprehensive SAR studies specifically focused on a wide range of 6-methylpyridine-2-carbonitrile derivatives are not extensively published, the principles can be inferred from studies on related pyridine-containing compounds. For instance, in the development of antimicrobial agents, modifications to the substituents on the heterocyclic rings attached to the 6-methylpyridine core have been shown to significantly impact the potency of the compounds. nih.gov The variation of these substituents allows for the fine-tuning of the molecule's properties to enhance its therapeutic effect and reduce potential side effects.

Contributions to Materials Science and Optoelectronics

Theoretical interest in pyridine-based compounds for materials science stems from the electron-withdrawing nature of the pyridine ring and the versatile coordination capabilities of the nitrogen atom and the nitrile group. These features are, in principle, conducive to creating materials with interesting electronic and structural properties. However, the translation of this theoretical potential into applied research for 6-Methylpyridine-2-carbonitrile is not documented in the available literature.

Development of Materials with Non-Linear Optical Properties

Non-linear optical materials are crucial for modern photonics and optoelectronics. Organic molecules featuring electron donor-acceptor systems and extensive π-conjugation are often investigated for these properties. While pyridine derivatives are frequently studied in this context, no specific studies were found that detail the synthesis or measurement of NLO properties for materials based on 6-Methylpyridine-2-carbonitrile. Research in this area tends to focus on other substituted pyridines.

Ligands for Functional Coordination Polymers and Metal-Organic Frameworks

The nitrogen atom of the pyridine ring and the nitrile group in 6-Methylpyridine-2-carbonitrile offer potential binding sites for metal ions, making it a candidate for use as a ligand in the construction of coordination polymers and MOFs. These materials are of high interest for applications in gas storage, catalysis, and sensing. Coordination polymers are formed by the self-assembly of metal ions and organic ligands. nih.govnih.gov The structure and function of these polymers are highly dependent on the geometry and chemical nature of the organic ligand. nih.gov

Despite the potential of 6-Methylpyridine-2-carbonitrile to act as a molecular building block, a review of available research shows no specific examples of coordination polymers or MOFs that have been synthesized and characterized using this particular ligand. The field is rich with examples utilizing other pyridine-based ligands, such as bipyridines or pyridine-carboxylic acids, but studies dedicated to 6-Methylpyridine-2-carbonitrile are not present in the surveyed scientific databases. nih.govdoi.org

Future Research Directions and Emerging Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

A primary challenge in modern chemistry is the development of synthetic pathways that are both efficient and environmentally benign. For 6-methylpyridine-2-carbonitrile and related functionalized pyridines, future research is increasingly focused on sustainable and atom-economical methods.

Traditional synthetic methods often involve multi-step processes with harsh conditions and the use of stoichiometric, and sometimes toxic, reagents. A major goal is to move towards catalytic, one-pot procedures that minimize waste and energy consumption. Direct C-H bond functionalization has emerged as a particularly promising, straightforward, and atom-economical approach for creating functionalized pyridines. researchgate.net This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Recent advancements have highlighted transition-metal-free reactions for the functionalization of pyridines, which are advantageous as they avoid the cost and potential toxicity of heavy metals. thieme-connect.com For instance, metal-free cascade processes have been developed for the synthesis of highly functionalized pyridines from easily accessible starting materials. nih.gov Similarly, one-pot syntheses, such as the rhodium-catalyzed ring expansion of isoxazoles, provide an efficient route to complex pyridines with broad functional group tolerance. organic-chemistry.org

Future efforts will likely concentrate on:

Catalyst Development: Designing novel, non-toxic catalysts, potentially derived from natural products, for the synthesis and functionalization of pyridine (B92270) rings. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of 6-methylpyridine-2-carbonitrile, which can offer better control, safety, and scalability compared to batch processes.

Alternative Energy Sources: Utilizing methods like mechanochemistry, sonochemistry, or photochemistry to drive reactions under milder conditions.

Table 1: Comparison of Synthetic Strategies for Functionalized Pyridines

| Strategy | Advantages | Challenges | Key Research Area |

|---|---|---|---|

| Traditional Synthesis | Well-established protocols | Multi-step, poor atom economy, harsh conditions | N/A |

| C-H Functionalization | High atom economy, reduced steps | Regioselectivity control, inherent low reactivity of certain positions researchgate.net | Development of site-selective catalysts |

| Metal-Free Synthesis | Avoids toxic/expensive metals, milder conditions thieme-connect.comnih.gov | Limited scope compared to metal-catalyzed routes | Expanding reaction types and substrate scope thieme-connect.com |

| One-Pot/Cascade Reactions | Increased efficiency, reduced waste and purification steps organic-chemistry.org | Complex reaction optimization, incompatible reagents | Design of orthogonal reaction sequences |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The inherent chemical properties of 6-methylpyridine-2-carbonitrile, stemming from its electron-deficient pyridine ring and reactive nitrile group, provide fertile ground for discovering new reactivity patterns. pipzine-chem.com While the hydrolysis of the nitrile to a carboxylic acid and substitution reactions on the pyridine ring are known, many potential transformations remain unexplored. pipzine-chem.com

A significant challenge is the selective functionalization of the pyridine ring, particularly at the C3 and C5 positions, due to its intrinsic electronic properties. researchgate.net Overcoming this requires innovative strategies, such as dearomatization-rearomatization sequences, which have recently enabled selective derivatization at the C3 position. researchgate.net

Future research will likely focus on:

Novel Functionalizations: Developing methods for direct and selective introduction of various functional groups (e.g., trifluoromethyl, nitro, sulfanyl) onto the pyridine core under mild, catalyst-free conditions. researchgate.net

Ligand Development: Utilizing 6-methylpyridine-2-carbonitrile and its derivatives as ligands for transition metal catalysts. The bidentate N,N' coordination capability makes it a candidate for creating complexes with unique catalytic activities. sigmaaldrich.comchemicalbook.com

Organocatalysis: Investigating the potential of chiral derivatives of 6-methylpyridine-2-carbonitrile to act as organocatalysts in asymmetric synthesis.

Deeper Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental validation is becoming indispensable in modern chemical research. For 6-methylpyridine-2-carbonitrile, this integrated approach can accelerate the discovery of new reactions and applications.

Density Functional Theory (DFT) calculations have been successfully used to study the geometry, electronic structure, and spectroscopic properties of related pyridine derivatives and their metal complexes. americanelements.comnih.gov Such studies can provide deep insights into reaction mechanisms, transition states, and the stability of intermediates, guiding experimental efforts. For example, DFT calculations have helped to elucidate the radical pathways involved in the C3-regioselective functionalization of pyridines. researchgate.net

Emerging challenges and future directions include:

Predictive Modeling: Developing accurate computational models to predict the reactivity and regioselectivity of functionalization reactions on the 6-methylpyridine-2-carbonitrile scaffold.

Mechanism Elucidation: Using computational tools to understand the mechanisms of novel catalytic cycles involving derivatives of the title compound. researchgate.net

In Silico Screening: Screening virtual libraries of 6-methylpyridine-2-carbonitrile derivatives for desired properties, such as binding affinity to biological targets or specific catalytic activity, before committing to laboratory synthesis.

Table 2: Role of Computational and Experimental Synergy

| Area of Focus | Computational Approach | Experimental Validation | Desired Outcome |

|---|---|---|---|

| Structural Analysis | Geometry optimization via DFT americanelements.comnih.gov | X-ray crystallography, NMR spectroscopy | Accurate molecular structures |

| Spectroscopic Properties | TD-DFT for UV-Vis, frequency calculations for IR americanelements.comnih.gov | UV-Vis and FT-IR spectroscopy | Correlation of spectra with structure |

| Reaction Mechanisms | Transition state searching, energy profiling researchgate.net | Kinetic studies, intermediate trapping | Understanding reaction pathways and selectivity |

| Materials Design | Calculation of electronic properties (HOMO-LUMO gap) researchgate.net | Synthesis and characterization of new materials | Design of molecules with targeted optical or electronic properties |

Advanced Applications in Bio-inspired Chemistry and Catalysis

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. thieme-connect.com This makes 6-methylpyridine-2-carbonitrile an attractive starting point for developing bio-inspired molecules and catalysts.